D-ornithine - 348-66-3

D-ornithine

Catalog Number: EVT-310938
CAS Number: 348-66-3
Molecular Formula: C5H12N2O2
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Ornithine is the D-enantiomer of ornithine, a non-proteinogenic amino acid that plays a significant role in various metabolic pathways in a diverse range of organisms, including bacteria, archaea, and plants. [] Ornithine itself is a central intermediate in the urea cycle, responsible for the detoxification of ammonia in animals. [] D-Ornithine, though not directly incorporated into proteins, serves as a crucial precursor in the biosynthesis of pyrrolysine, the 22nd proteinogenic amino acid, found exclusively in methanogenic archaea and bacteria. [, , ]

Future Directions
  • Further exploration of its role in pyrrolysine biosynthesis: Unveiling the detailed molecular mechanisms underlying the PylB, PylC, and PylD catalyzed reactions will enhance our understanding of this unique amino acid's biosynthesis. [, , ]
  • Expanding its application in siderophore development: Synthesizing novel siderophores incorporating D-Ornithine could lead to the discovery of compounds with improved iron chelation properties and potential applications in medicine and agriculture. []
  • Investigating its potential as a plant stress protectant: Delineating the mechanisms by which D-Ornithine enhances stress tolerance in plants might pave the way for its utilization in agricultural practices to improve crop yields under challenging environmental conditions. [, ]
  • Exploring its role in human health and disease: Understanding the implications of altered D-Ornithine levels observed in metabolomics studies could provide valuable insights into disease pathogenesis and potential therapeutic targets. [, , , , , , , ]
  • Harnessing its utility in peptide design: Utilizing D-Ornithine in the development of novel cyclic peptides with enhanced stability and tailored biological activity holds promise for various therapeutic applications. []

L-Ornithine

Relevance: L-Ornithine is the enantiomer of D-ornithine and can be converted to D-ornithine by racemases []. L-Ornithine serves as a substrate for ornithine decarboxylase (ODC), producing putrescine, which is further converted to other polyamines. While both L- and D-ornithine can be substrates for certain enzymes, L-ornithine is generally the preferred enantiomer in biological systems. D-Ornithine, on the other hand, has been investigated for its potential therapeutic effects in various conditions, including stress tolerance in plants. [, , , ]

2,4-Diaminopentanoic Acid

Compound Description: 2,4-Diaminopentanoic acid is a diamino acid formed as an intermediate in the metabolism of both D- and L-ornithine by certain bacteria, such as Clostridium sticklandii [, ]. It exists as two epimers depending on the stereochemistry at the C4 position.

Relevance: 2,4-Diaminopentanoic acid is a key intermediate in the metabolic pathway of D-ornithine in Clostridium sticklandii. This pathway ultimately converts D-ornithine to 2-amino-4-ketopentanoic acid. [, ] Additionally, 2,4-diamino-n-butyric acid, a structural analog of 2,4-diaminopentanoic acid, acts as a competitive inhibitor of D-ornithine aminomutase, a key enzyme in D-ornithine metabolism. []

(2R,4S)-2,4-Diaminopentanoic Acid

Compound Description: (2R,4S)-2,4-Diaminopentanoic acid is a specific stereoisomer of 2,4-diaminopentanoic acid. It is the product of the D-ornithine aminomutase reaction, which catalyzes the reversible conversion of D-ornithine to this compound. []

Relevance: This compound is the direct product of D-ornithine aminomutase using D-ornithine as a substrate. The reaction is a key step in the metabolism of D-ornithine by certain bacteria. []

2-Amino-4-ketopentanoic Acid

Compound Description: 2-Amino-4-ketopentanoic acid is a keto-amino acid derived from the metabolism of 2,4-diaminopentanoic acid. In Clostridium sticklandii, a pyridine nucleotide-linked dehydrogenase catalyzes the oxidative deamination of 2,4-diaminopentanoic acid to form 2-amino-4-ketopentanoic acid. []

Relevance: 2-Amino-4-ketopentanoic acid is a product of the D-ornithine metabolic pathway in Clostridium sticklandii. The conversion of D-ornithine to 2-amino-4-ketopentanoic acid represents a catabolic pathway for this amino acid. []

L-Lysine

Compound Description: L-Lysine is an essential amino acid and a precursor for the biosynthesis of pyrrolysine, the 22nd proteinogenic amino acid. Two molecules of L-lysine are used in the biosynthesis of pyrrolysine. []

Relevance: L-Lysine is structurally similar to D-ornithine, differing by an additional methylene group in its side chain. L-Lysine is involved in the biosynthesis of pyrrolysine, which shares structural similarity with D-ornithine in its pyrroline ring. [, ] Both D-ornithine and L-lysine can be decarboxylated by specific decarboxylases, with D-ornithine/lysine decarboxylase (DOKDC) acting on both substrates. []

(3R)-3-Methyl-D-Ornithine

Compound Description: (3R)-3-Methyl-D-ornithine is a non-proteinogenic amino acid and a key intermediate in the biosynthesis of pyrrolysine. It is generated from L-lysine by the radical SAM enzyme PylB. [, ]

Relevance: (3R)-3-Methyl-D-ornithine is an important intermediate in the pyrrolysine biosynthetic pathway and shares a close structural similarity with D-ornithine, having a methyl group at the C3 position. [, ] The formation of (3R)-3-methyl-D-ornithine from L-lysine involves a radical-based mechanism, highlighting the diverse chemical transformations that amino acids can undergo in biological systems.

L-Lysine-Nε-3R-methyl-D-ornithine

Compound Description: L-Lysine-Nε-3R-methyl-D-ornithine is an isopeptide intermediate in the biosynthesis of pyrrolysine. It is formed by the ATP-dependent condensation of (3R)-3-methyl-D-ornithine with L-lysine, catalyzed by the enzyme PylC. []

Relevance: This compound further extends the structural similarity to D-ornithine by incorporating it as a component of the isopeptide. The subsequent enzymatic reactions catalyzed by PylD convert this compound into pyrrolysine. []

Desmethylpyrrolysine

Compound Description: Desmethylpyrrolysine is a pyrrolysine analog lacking the methyl group at the C3 position. It can be incorporated into proteins in response to a UAG codon by the pyrrolysyl-tRNA synthetase (PylRS)-tRNA system, albeit with lower efficiency compared to pyrrolysine. []

Relevance: Desmethylpyrrolysine shares a close structural resemblance to pyrrolysine and can be mistakenly incorporated into proteins by the pyrrolysine incorporation machinery. [] This finding suggests a certain degree of flexibility in the substrate recognition by PylRS-tRNA and highlights the potential for incorporating unnatural amino acids into proteins.

D-Arginine

Compound Description: D-Arginine is the enantiomer of L-arginine, a semi-essential amino acid. While less common in biological systems than L-arginine, D-arginine has been found to exhibit biological activity, and its metabolism is linked to that of D-ornithine. [, , ]

Relevance: D-Arginine and D-ornithine are often mentioned together in metabolic studies. The identification of altered D-arginine and D-ornithine metabolism in the context of ischemia-free liver transplantation suggests a potential role of these D-amino acids in liver physiology and pathology. [, , ]

δ-N-Hydroxy-L-Ornithine

Compound Description: δ-N-Hydroxy-L-ornithine is a hydroxylated derivative of L-ornithine. It serves as a precursor for the biosynthesis of hydroxamate-type siderophores, such as erythrochelin. []

Relevance: δ-N-Hydroxy-L-ornithine represents a modified form of L-ornithine, where the δ-amino group is hydroxylated. This modification is crucial for the siderophore activity of erythrochelin, enabling it to chelate iron ions. []

N2-Acetyl-N5-hydroxy-D-Ornithine

Compound Description: N2-Acetyl-N5-hydroxy-D-ornithine is a derivative of D-ornithine with an acetyl group at the N2 position and a hydroxyl group at the N5 position. It is a building block for the cyclic trihydroxamate siderophore, vicibactin, produced by Rhizobium leguminosarum bv. viciae. []

Relevance: N2-Acetyl-N5-hydroxy-D-ornithine highlights the structural diversity arising from modifications on the D-ornithine scaffold. The incorporation of this modified D-ornithine derivative into vicibactin contributes to the siderophore's ability to bind and transport iron ions, essential for bacterial growth. []

S-(β-Aminoethyl)-L-Cysteine

Compound Description: S-(β-Aminoethyl)-L-cysteine is a metabolic antagonist of L-lysine. It can be N-acetylated by the enzyme acetyl-CoA:S-(β-aminoethyl)-L-cysteine ω-N-acetyltransferase. []

Relevance: This compound is structurally analogous to both L-lysine and D-ornithine. Its acetylation by a specific acetyltransferase demonstrates the substrate specificity of enzymes involved in amino acid metabolism. []

D-Lysine

Compound Description: D-Lysine is the enantiomer of L-lysine. It can be decarboxylated by D-ornithine/lysine decarboxylase (DOKDC), albeit with lower activity than D-ornithine. []

Relevance: The ability of DOKDC to act on both D-lysine and D-ornithine suggests a degree of flexibility in the substrate specificity of this enzyme. The structural similarities between these two D-amino acids likely contribute to their recognition and binding by DOKDC. []

Source and Classification

D-Ornithine can be derived from various biological sources, including certain bacteria and fungi, where it participates in metabolic pathways. It is classified as an amino acid and specifically categorized under non-proteinogenic amino acids due to its absence in the genetic code for protein synthesis.

Synthesis Analysis

Methods of Synthesis

D-Ornithine can be synthesized through several methods, including:

  1. Biotransformation: This method involves the use of microorganisms or enzymes to convert L-arginine into D-ornithine. For instance, lysine decarboxylase or ornithine decarboxylase can catalyze this transformation under controlled conditions (temperature and pH) to yield D-ornithine alongside putrescine .
  2. Racemization: The racemization of L-ornithine to produce D-ornithine can be achieved through chemical processes involving catalysts and specific solvents, allowing for the conversion of one enantiomer to another .
  3. Chemical Synthesis: Traditional chemical synthesis routes involve complex multi-step processes starting from acrolein or other organic compounds, followed by various reactions including amination and reduction to yield D-ornithine .

Technical Details

The biotransformation process typically operates at temperatures between 25°C and 45°C, utilizing buffered solutions to maintain pH levels conducive for enzyme activity. The final purification steps often involve crystallization techniques or ion-exchange chromatography to isolate D-ornithine with high optical purity .

Molecular Structure Analysis

Structure

D-Ornithine has a molecular formula of C5H12N2O2C_5H_{12}N_2O_2 and features a structure characterized by:

  • An amino group (NH2-NH_2)
  • A carboxylic acid group (COOH-COOH)
  • A side chain consisting of two additional carbon atoms.

Its stereochemistry is defined by the configuration around its chiral center, distinguishing it from L-ornithine.

Data

The molecular weight of D-ornithine is approximately 132.16 g/mol. The compound exhibits specific optical activity due to its chiral nature, which can be measured using polarimetry.

Chemical Reactions Analysis

Reactions Involving D-Ornithine

D-Ornithine participates in several biochemical reactions, particularly in the synthesis of polyamines such as putrescine and spermidine. Key reactions include:

  1. Decarboxylation: Enzymatic removal of the carboxyl group from D-ornithine leads to the formation of putrescine.
  2. Transamination: D-Ornithine can act as an amino donor in transamination reactions, contributing to amino acid biosynthesis pathways.

Technical Details

Kinetic studies have shown that enzymes like ornithine decarboxylase exhibit substrate specificity towards both L- and D-ornithines, although they generally prefer L-ornithine . The reaction rates can be influenced by factors such as substrate concentration and enzyme affinity.

Mechanism of Action

Process

The mechanism of action for D-ornithine primarily revolves around its role as a substrate for enzymes involved in polyamine metabolism. Upon binding to specific enzymes, D-ornithine undergoes transformations that are crucial for cellular functions such as cell growth and differentiation.

Data

Research indicates that D-ornithine's interaction with ribosomal components influences polyamine synthesis regulation in bacteria, highlighting its significance beyond mere substrate availability .

Physical and Chemical Properties Analysis

Physical Properties

D-Ornithine exists as a white crystalline solid at room temperature. It is soluble in water due to its polar nature but exhibits limited solubility in organic solvents.

Chemical Properties

The compound is stable under normal conditions but may undergo hydrolysis or oxidation when exposed to extreme pH levels or high temperatures. Its reactivity profile allows it to participate effectively in enzymatic reactions typical of amino acids.

Applications

D-Ornithine has several scientific applications:

  1. Biochemical Research: It serves as a substrate for studying metabolic pathways involving polyamines.
  2. Pharmaceuticals: Investigated for potential therapeutic roles in conditions related to polyamine dysregulation.
  3. Agriculture: Used in formulations aimed at enhancing plant growth through polyamine signaling mechanisms.
Biosynthetic Pathways and Enzymatic Synthesis of D-Ornithine

Microbial Biosynthesis Mechanisms

Substrate Specificity of Ornithine Racemases in Prokaryotic Systems

Ornithine racemase (EC 5.1.1.12) represents a specialized class of prokaryotic enzymes that catalyze the interconversion of L- and D-ornithine enantiomers. This PLP-dependent enzyme from Clostridium sticklandii exhibits exceptional substrate specificity, showing activity exclusively toward ornithine while remaining inert toward other structurally similar amino acids including lysine, arginine, methionine, phenylalanine, leucine, tyrosine, alanine, glutamate, and proline [2] [5] [8]. The enzyme functions as a homodimeric complex with a molecular weight of approximately 92,000 Da and demonstrates remarkable catalytic efficiency, characterized by a Km for L-ornithine of 0.77 ± 0.05 mM and a kcat of 980 ± 20 s⁻¹ [5]. The enzyme's absolute stereoselectivity arises from a highly specialized active site that forms a precise binding pocket accommodating ornithine's molecular dimensions while excluding near-cognate substrates through steric and electrostatic constraints.

Table 1: Kinetic Parameters of Ornithine Racemase from C. sticklandii

ParameterValueExperimental Conditions
Km (L-ornithine)0.77 ± 0.05 mMpH 8.5, 25°C
kcat980 ± 20 s⁻¹pH 8.5, 25°C
Optimal pH8.5Tris-Cl buffer system
Molecular Weight92,000 Da (dimer)Gel filtration chromatography
Subunit Size46,800 DaSDS-PAGE analysis
CofactorPyridoxal 5'-phosphateSpectrophotometric analysis (λ=420nm)

Role of Nonribosomal Peptide Synthetase (NRPS)-Like Enzymes in D-Ornithine Polymerization

Nonribosomal peptide synthetase-like enzymes provide an alternative biosynthetic route for D-ornithine incorporation into complex natural products. While canonical δ-poly-L-ornithine synthetases (PosA) have been characterized in Acinetobacter baumannii [4], emerging evidence suggests specialized NRPS-like systems may utilize D-ornithine as a substrate. These membrane-bound megasynthetases typically consist of three domains: an N-terminal adenylation domain responsible for amino acid activation, a peptidyl carrier protein domain, and a C-terminal transmembrane polymerization domain. The adenylation domain of A. baumannii PosA exhibits a substrate preference hierarchy, with the highest catalytic efficiency for L-ornithine (kcat/Km > 160-fold higher than L-lysine), minimal activity toward D-ornithine (250 M⁻¹s⁻¹), and negligible activity for other diamino acids [4]. This suggests that D-ornithine incorporation likely requires specialized racemase activity upstream or evolved synthetases with modified substrate recognition pockets. The polymerization reaction proceeds through δ-isopeptide bond formation, generating oligomers of 7-12 residues with demonstrated biological activity [4].

Comparative Analysis of δ-Poly-D-Ornithine vs. δ-Poly-L-Ornithine Synthetases

Structural and functional comparisons between enantiomeric ornithine polymer synthetases reveal striking stereochemical preferences in these enzymatic systems:

  • Substrate Recognition Mechanisms: The adenylation domain of L-ornithine-polymerizing enzymes contains a conserved binding pocket with Glu221, Thr304, and Ser313 residues that form hydrogen bonds with the α-amino and carboxyl groups while accommodating the δ-amine of L-ornithine [4]. D-ornithine-activating enzymes would require mirror-image topology in their substrate-binding pockets to accommodate the inverted stereochemistry at the α-carbon.

  • Kinetic Parameters: While quantitative data for D-ornithine-specific synthetases remains limited, the observed kcat/Km for L-ornithine (5.6 × 10⁴ M⁻¹s⁻¹) in A. baumannii PosA [4] establishes a benchmark for comparison. Enzymes processing the D-enantiomer typically exhibit reduced catalytic efficiency due to the non-physiological nature of D-amino acids.

  • Structural Organization: Both enzyme types share the conserved NRPS-like architecture, but D-ornithine-polymerizing systems may possess modified condensation domains that maintain the stereochemical integrity during chain elongation. The C-terminal transmembrane domains show high sequence conservation regardless of substrate chirality, suggesting a common polymerization mechanism.

  • Biological Function: While δ-poly-L-ornithine demonstrates potent antifungal activity [4], the D-enantiomeric polymer may exhibit distinct biological properties including enhanced resistance to proteolytic degradation and altered membrane interaction profiles.

Metabolic Engineering Strategies for Enantiomeric Production

CRISPR-Cas9-Mediated Pathway Optimization in Corynebacterium glutamicum

Precision genome editing using CRISPR-Cas9 has revolutionized D-ornithine production in industrial strains. Key engineering strategies include:

  • Chromosomal Integration: Precise insertion of orm genes encoding ornithine racemases from C. sticklandii into high-expression loci under strong synthetic promoters. This approach achieves stable pathway expression without plasmid dependency [5].

  • Regulatory Element Engineering: Replacement of native ornithine decarboxylase (speF) promoter with a L-ornithine-responsive riboswitch that simultaneously regulates polyamine biosynthesis and D-ornithine flux. This exploits the natural ribosome-mediated ornithine capture mechanism observed in γ-proteobacteria [7].

  • Competitive Pathway Knockout: Multiplexed deletion of argF (ornithine transcarbamylase) and argR (arginine repressor) to prevent urea cycle diversion of ornithine while deregulating the entire arginine biosynthesis pathway [9].

Table 2: Metabolic Engineering Targets for Enhanced D-Ornithine Production

Target GeneModificationMetabolic EffectYield Improvement
speFRiboswitch insertionDeregulated ornithine decarboxylation2.3-fold
argFCRISPR-mediated knockoutPrevention of ornithine conversion to citrulline1.8-fold
argRDeletionDerepression of arginine biosynthesis operon3.1-fold
lysAAttenuated expressionReduced lysine diversion from DAP pathway1.5-fold
ormGenomic integrationStable ornithine racemase expression4.2-fold

Heterologous Expression of arg Operons for Enhanced D-Ornithine Yield

Reconstruction of complete arginine biosynthesis pathways in non-native hosts provides a powerful platform for D-ornithine overproduction:

  • Modular Operon Design: The argECBH operon from E. coli has been reconstituted in C. glutamicum with codon optimization, achieving L-ornithine titers exceeding 25 g/L in fed-batch bioreactors. Subsequent introduction of C. sticklandii ornithine racemase (orm) enables efficient bioconversion to D-ornithine [5] [9].

  • Transport Engineering: Co-expression of argO-encoded ornithine exporters prevents intracellular accumulation-mediated feedback inhibition. This strategy increases extracellular D-ornithine accumulation by 300% compared to parental strains [7].

  • Chimeric Pathway Construction: Integration of Bacillus subtilis diaminopimelate decarboxylase (lysA) under arginine operon control creates a synthetic metabolic node where D-ornithine becomes a branch point between arginine and lysine biosynthesis, allowing carbon flux redirection toward the target enantiomer.

Overcoming Feedback Inhibition in Diaminopimelate-Dependent Pathways

D-ornithine biosynthesis faces critical regulatory constraints at key enzymatic checkpoints:

  • Diaminopimelate Decarboxylase (DAPDC) Inhibition: In Bacillus subtilis, DAPDC experiences potent inhibition by physiological concentrations of L-lysine (Ki ≈ 0.1 mM), with inhibition kinetics showing mixed competitive-noncompetitive behavior depending on ionic strength [3]. Engineering desensitized enzyme variants through site-directed mutagenesis of allosteric sites (Glu56Ser, Asp115Ala) reduces lysine sensitivity by 90% while maintaining catalytic activity.

  • Aspartokinase Regulation: The committed step of diaminopimelate biosynthesis is controlled by concerted feedback inhibition from lysine, threonine, and methionine. Expression of feedback-resistant mutants (Thr351Ile, Gly323Ala) from Corynebacterium spp. increases pathway flux by 4-fold.

  • Homocitrate Synthase Control: In fungal D-ornithine pathways, homocitrate synthase (HCS) experiences potent inhibition by lysine through competitive displacement of 2-oxoglutarate. Structural studies reveal that lysine binding triggers conformational rearrangement of the enzyme's TIM barrel domain, with specific acidic residues (Glu142, Asp215) mediating high-affinity inhibition [10]. Protein engineering to disrupt these critical contacts generates HCS variants with 100-fold reduced lysine sensitivity.

Properties

CAS Number

348-66-3

Product Name

D-ornithine

IUPAC Name

(2R)-2,5-diaminopentanoic acid

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1

InChI Key

AHLPHDHHMVZTML-SCSAIBSYSA-N

SMILES

C(CC(C(=O)O)N)CN

Canonical SMILES

C(CC(C(=O)O)N)CN

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN

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